molecular formula C12H18FNO3S B608974 Mesdopetam CAS No. 1403894-72-3

Mesdopetam

Cat. No. B608974
M. Wt: 275.34
InChI Key: OSBPYFBXSLJHCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mesdopetam, also known as IRL790, is an investigational small molecule compound with psychomotor stabilizing properties . It is primarily being developed for the treatment of levodopa-induced dyskinesias (LIDs), a severe form of troublesome involuntary movements commonly occurring in Parkinson’s disease . It also has potential in treating Parkinson’s disease Psychosis (PD-P) .


Molecular Structure Analysis

Mesdopetam has a chemical formula of C12H18FNO3S . Its exact mass is 275.10 and its molecular weight is 275.34 . The elemental analysis shows that it contains Carbon (52.35%), Hydrogen (6.59%), Fluorine (6.90%), Nitrogen (5.09%), Oxygen (17.43%), and Sulfur (11.64%) .


Physical And Chemical Properties Analysis

Mesdopetam has a chemical formula of C12H18FNO3S and a molecular weight of 275.34 . Its solubility and stability information is not available in the retrieved data.

Scientific Research Applications

  • Safety, Tolerability, and Pharmacokinetics in Healthy Volunteers : A study by Sjöberg et al. (2020) evaluated Mesdopetam's safety, tolerability, and pharmacokinetics in a first-in-human study involving healthy male volunteers. The study found that Mesdopetam was well-tolerated up to a 120 mg single dose and up to 80 mg upon multiple dosing. Adverse events were mainly related to the nervous system and were dose-dependent. The pharmacokinetics of Mesdopetam supported its twice-daily use in patients, showing rapid absorption and dose-linear pharmacokinetics with a plasma half-life of around 7 hours upon single and repeated dosing (Sjöberg et al., 2020).

  • Preclinical Pharmacology for Parkinson Disease : In another study, Waters et al. (2020) explored the preclinical pharmacology of Mesdopetam for the treatment of motor and psychiatric complications in Parkinson disease. The study highlighted Mesdopetam's potential to normalize behavioral phenotype in hyperdopaminergic as well as hypoglutamatergic states. It was active in models of perturbed dopaminergic and glutamatergic signaling, including rodent l-DOPA–induced dyskinesias and psychostimulant-induced hyperactivity, without impairing normal behavior. This suggests Mesdopetam's balancing effects on aberrant motor phenotypes and its utility in managing dopamine D3 receptor-mediated complications in PD (Waters et al., 2020).

Future Directions

Mesdopetam has completed Phase IIb and is in preparation toward Phase III . It is expected to enroll 200 to 250 patients who have dyskinesia for at least two hours per day . The upcoming Phase 3 study plans to use the UDysRS (specifically, parts 1, 3, and 4 of this scale) as its main measure of efficacy in testing if Mesdopetam can ease dyskinesia .

Relevant Papers

A scientific paper reporting the effects of Mesdopetam in a preclinical model of Parkinson’s disease psychosis (PD-P) has been published in the journal Neurotherapeutics . The studies concluded that Mesdopetam displays key features associated with antipsychotic efficacy in this PD-P model and should be further explored as a potential novel treatment option for psychosis in Parkinson’s disease .

properties

IUPAC Name

N-[2-(3-fluoro-5-methylsulfonylphenoxy)ethyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FNO3S/c1-3-4-14-5-6-17-11-7-10(13)8-12(9-11)18(2,15)16/h7-9,14H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBPYFBXSLJHCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCOC1=CC(=CC(=C1)S(=O)(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mesdopetam

CAS RN

1403894-72-3
Record name IRL-790
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1403894723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mesdopetam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16229
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-(2-(3-fluoro-5-(methylsulfonyl)phenoxy)ethyl)propan-1-amine (2R,3R)-2,3-dihydroxysuccinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MESDOPETAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD4QV8GX26
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

2-[3-Fluoro-5-(methylsulfonyl)phenoxy]ethanamine (0.3 g, 1.26 mmol), propyl 4-methylbenzenesulfonate D2 (1.04 ml, 12.76 mmol) and potassium carbonate (0.35 g, 2.52 mmol) in acetonitrile (10 ml). The mixture was heated under microwave radiation at 120° C. for 45 min. The reaction mixtures were cooled to room temperature, filtrated and pooled before the volatiles were evaporated. Purification by flash column chromatography (ethyl acetate/methanol, 1:0 to 1:1) gave the title compound (0.15 g, 44%). The amine was converted to the hydrochloric acid salt and re-crystallized from methanol/diethyl ether. MS m/z (relative intensity, 70 eV) 277 (M+, 2), 248 (26), 138 (3), 94 (3), 74 (bp).
Name
2-[3-Fluoro-5-(methylsulfonyl)phenoxy]ethanamine
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
1.04 mL
Type
reactant
Reaction Step Two
Quantity
0.35 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
44%

Synthesis routes and methods II

Procedure details

A mixture of 1-(2-bromoethoxy)-3-fluoro-5-methylsulfonyl-benzene (2.65 g, 8.9 mmol) and propan-1-amine (5.24 ml, 63.7 mmol) in ethanol (32 ml) was divided into 3 aliquots which were each heated under microwave radiation at 120° C. for 30 min. The reaction mixtures were cooled to room temperature, filtrated and pooled before the volatiles were evaporated. Purification by flash column chromatography (ethyl acetate/methanol, 1:0 to 1:1) gave the title compound (2.14 g, 87%). The amine was converted to the hydrochloric acid salt and re-crystallized from methanol/diethyl ether: M.p. 191° C. MS m/z (relative intensity, 70 eV) 275 (M+, 2), 246 (32), 73 (5), 72 (bp), 56 (11).
Name
1-(2-bromoethoxy)-3-fluoro-5-methylsulfonyl-benzene
Quantity
2.65 g
Type
reactant
Reaction Step One
Quantity
5.24 mL
Type
reactant
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One
Yield
87%

Citations

For This Compound
22
Citations
F Sjöberg, S Waters, B Löfberg… - Pharmacology …, 2021 - Wiley Online Library
… Mesdopetam (… of mesdopetam. We conducted a prospective, single‐center, randomized, double‐blind, placebo‐controlled phase I, and first‐in‐human (FIH) study with mesdopetam …
Number of citations: 4 bpspubs.onlinelibrary.wiley.com
L Lézard - lelezard.com
… aim to bring investigational mesdopetam to people living with … in the potential of investigational mesdopetam for people with … clinical development of mesdopetam to commercialization …
Number of citations: 2 www.lelezard.com
P Huot, W Kang, E Kim, D Bédard… - Neurodegenerative …, 2022 - Future Medicine
… Mesdopetam alleviated dyskinesia, without interfering with the antiparkinsonian action of levodopa, in a phase IB trial [32]. In a subsequent phase II trial, mesdopetam … of mesdopetam …
Number of citations: 3 www.futuremedicine.com
MA Cenci, K Skovgård, P Odin - Neuropharmacology, 2022 - Elsevier
Dopamine replacement therapy with l-DOPA is the most efficacious symptomatic treatment for Parkinson's disease, but its utility is limited by a development of motor fluctuations and …
Number of citations: 19 www.sciencedirect.com
S Waters, C Sonesson, P Svensson, J Tedroff… - … of Pharmacology and …, 2020 - ASPET
IRL790 ([2-(3-fluoro-5-methanesulfonylphenoxy)ethyl](propyl)amine, mesdopetam) is a novel compound in development for the clinical management of motor and psychiatric …
Number of citations: 12 jpet.aspetjournals.org
A Fabbrini, A Guerra - Journal of Experimental Pharmacology, 2021 - Taylor & Francis
… Citation125 A phase Ib study with mesdopetam as an … the efficacy and tolerability of mesdopetam was carried out in 74 … to investigate the efficacy of mesdopetam (three dose groups) …
Number of citations: 20 www.tandfonline.com
P Timmins - Therapeutic Delivery, 2021 - Future Science
… mesdopetam for therapy of Parkinson's disease was the subject of a license agreement between Ipsen (Paris, France) and IRLAB (Gothenburg, Sweden). Mesdopetam … Mesdopetam …
Number of citations: 5 www.future-science.com
H You - SHS Web of Conferences, 2022 - shs-conferences.org
… Mesdopetam is a novel dopamine D3 receptor antagonist developed for the prevention and … The completed phase Ⅰb and 2a clinical trial revealed that patients given mesdopetam …
Number of citations: 1 www.shs-conferences.org
SH Fox, JM Brotchie - Neuropharmacology, 2022 - Elsevier
… Two other promising agents, pridopidine and mesdopetam, also currently in clinical development, have multiple modes of action, which might include these serotonergic targets. …
Number of citations: 2 www.sciencedirect.com
A Wolff, NU Schumacher, D Pürner… - Journal of Neural …, 2023 - Springer
… An antagonist of the dopamine D3 receptor, mesdopetam, is currently being evaluated for its effects on dyskinesia in a phase 2b study (NCT04435431). Previous studies in rodent …
Number of citations: 2 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.